molecular formula C21H16ClNO5 B7463927 (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No. B7463927
M. Wt: 397.8 g/mol
InChI Key: DZTKFYBDSYSGKU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 1, and its chemical formula is C23H18ClNO5.

Mechanism of Action

The mechanism of action of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. In addition, it has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anticancer and neuroprotective properties. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, it has also been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells. In the case of neurodegenerative diseases, it has been reported to improve cognitive function and memory by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is its significant anticancer and neuroprotective properties. It has also been reported to have low toxicity, making it a potential candidate for drug development. However, one of the limitations is that it has poor solubility in water, which can hinder its use in certain experiments.

Future Directions

There are several future directions for the research and development of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. One of the potential directions is the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to understand its mechanism of action and to identify its molecular targets. Furthermore, the development of novel drug delivery systems to improve its solubility and bioavailability is also an area of future research. Finally, the potential application of this compound in other fields such as agriculture and material science should also be explored.

Synthesis Methods

The synthesis of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves the reaction of 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol with 3-chloro-1,4-dioxonaphthalene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained through column chromatography.

Scientific Research Applications

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO5/c1-27-15-9-7-12(11-16(15)28-2)8-10-17(24)23-19-18(22)20(25)13-5-3-4-6-14(13)21(19)26/h3-11H,1-2H3,(H,23,24)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTKFYBDSYSGKU-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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